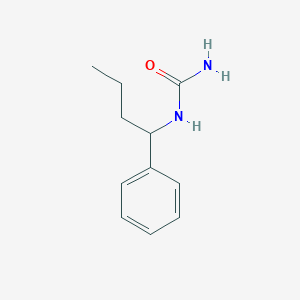

1-phenylbutylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVVKQXHKDSVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylbutylurea and Its Analogues

Unconventional Synthetic Pathways and Reaction System Design

Traditional methods for urea (B33335) synthesis often involve hazardous reagents like phosgene (B1210022) and isocyanates, prompting the development of safer and more efficient alternatives. acs.org Unconventional synthetic pathways, such as those utilizing microwave assistance and novel catalytic systems, have emerged as promising solutions.

Microwave-Assisted Synthesis Protocols for Monosubstituted Ureas

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. In the context of monosubstituted ureas, microwave irradiation has been shown to significantly reduce reaction times and improve yields. thieme-connect.comthieme-connect.comresearchgate.net

A notable method involves the reaction of amines with potassium cyanate (B1221674) in water under microwave irradiation. mcgill.cachemistryviews.org This approach is lauded for its simplicity, speed, and efficiency across a broad range of substrates, including those with acid-labile functional groups. mcgill.ca For instance, the synthesis of various N-monosubstituted ureas has been achieved in high yields within minutes. chemistryviews.org The general protocol involves heating a mixture of the amine, potassium cyanate, and a promoter like ammonium (B1175870) chloride in water using a microwave reactor. mcgill.ca This technique has been successfully applied to the synthesis of a key building block for the drug elagolix, demonstrating its practical utility. chemistryviews.org

The use of microwave irradiation in solvent-free conditions has also been explored, further enhancing the green credentials of the synthesis. organic-chemistry.org For example, the condensation of arylglyoxals with phenylurea can be efficiently carried out using polyphosphoric ester as a mediator under microwave irradiation, yielding 1,5-disubstituted hydantoins in excellent yields with short reaction times. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Benzylurea thieme-connect.com

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional | 60 | 6-24 h | - |

| Microwave | 70 | 4 h | - |

| Microwave | 80 | 1 h | - |

| Microwave | 100 | 28 min | - |

| Microwave | 120 | 7 min | 90 |

Catalytic Promotion in Urea Bond Formation Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In urea synthesis, various catalysts have been employed to facilitate the formation of the urea bond.

Ruthenium-based pincer complexes have emerged as highly effective catalysts for the direct synthesis of ureas from methanol (B129727) and amines. acs.orgorganic-chemistry.orgnih.gov This method is exceptionally atom-economical, with hydrogen gas as the only byproduct. acs.org The reaction proceeds without the need for additives such as bases or oxidants. acs.orgnih.gov This catalytic system has also been successfully used for the one-pot, two-step synthesis of unsymmetrical urea derivatives. acs.org

Lanthanide triflates, such as lanthanum triflate, have been shown to catalyze the direct conversion of N-protected amines into unsymmetrical ureas in high yields. organic-chemistry.org This method is compatible with various protecting groups and a range of amines. organic-chemistry.org

Palladium-catalyzed reactions have also found application in urea synthesis. For example, Pd/C can catalyze the carbonylation of azides in the presence of amines to produce unsymmetrical ureas. organic-chemistry.org Another approach involves the palladium-catalyzed reductive alkylation of monosubstituted ureas using aldehydes and molecular hydrogen. researchgate.net

More recently, electrochemical methods are being explored. An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl ureas, which proceeds via amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.org

Atom-Economical and Green Chemistry Approaches in Synthesis

The principles of green chemistry and atom economy are increasingly influencing the design of synthetic routes. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. rsc.org

The aforementioned ruthenium-catalyzed synthesis of ureas from methanol and amines is a prime example of an atom-economical process, producing only hydrogen as a byproduct. acs.org Similarly, the synthesis of pyridine-2-yl substituted ureas from pyridine (B92270) N-oxides and dialkylcyanamides is a solvent- and halide-free, atom-economical method. rsc.org

The use of carbon dioxide (CO2) as a C1 building block is a key strategy in green urea synthesis. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. organic-chemistry.org Electrocatalytic approaches are also being investigated for the synthesis of urea from CO2 and nitrogenous molecules under mild conditions, offering a sustainable alternative to the energy-intensive industrial process. rsc.orgrsc.org Plasma-ice interaction is another innovative green approach being explored for urea synthesis. researchgate.netarxiv.org

Water is often utilized as a green solvent in these modern synthetic approaches. thieme-connect.commcgill.carsc.org The development of catalyst-free methods for the synthesis of N-substituted ureas in water further underscores the shift towards more environmentally benign processes. rsc.org

Mechanistic Elucidation of 1-Phenylbutylurea Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of ureas, including this compound, typically proceeds through the reaction of an amine with an isocyanate intermediate. wikipedia.org

Investigation of Reaction Intermediates and Transition States

The formation of the urea bond involves several key intermediates and transition states. In the reaction of an amine with an isocyanate, the initial step is the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate. This leads to a tetrahedral intermediate which then collapses to form the final urea product.

In the context of catalytic reactions, the intermediates can be more complex. For instance, in the ruthenium-catalyzed dehydrogenative coupling of formamides, the reaction is believed to proceed through the formation of an isocyanate intermediate. organic-chemistry.org

Computational studies, often using density functional theory (DFT), are powerful tools for investigating these transient species. acs.orgaanda.org For example, in the electrocatalytic synthesis of urea from CO2 and nitrate (B79036)/nitrite, DFT calculations have shown that the first C-N bond is formed through the coupling of gaseous CO2 with surface-bound nitrogen intermediates. acs.org These studies help to elucidate the reaction pathways and identify the most favorable routes. chinesechemsoc.org

In the amine-catalyzed reaction of isocyanates with anhydrides, which can lead to imide formation, urea itself, formed from the hydrolysis of the isocyanate, acts as a catalyst. rsc.orgrsc.org The reaction proceeds through the deprotonation of urea, which then attacks the anhydride. rsc.org

Kinetic Studies and Rate-Determining Steps in Urea Synthesis

In the industrial synthesis of urea from ammonia (B1221849) and carbon dioxide, the dehydration of ammonium carbamate (B1207046) to form urea is the slow, rate-determining step. witpress.comureaknowhow.com The initial formation of ammonium carbamate is a fast and exothermic reaction. witpress.com

In the context of the urea cycle in biological systems, the conversion of carbamoyl (B1232498) phosphate (B84403) to citrulline, catalyzed by ornithine transcarbamylase, is often considered the primary rate-determining step. brainly.comnews-medical.net However, other steps can also be rate-limiting to allow for precise regulation of ammonia detoxification. brainly.com

For the electrocatalytic urea oxidation reaction (UOR), the rate-determining step can vary depending on the concentration of urea. rsc.org At low concentrations, the capture of protons and electrons from urea molecules is the RDS, while at high concentrations, the formation of active Ni oxyhydroxides on the catalyst surface becomes rate-determining. rsc.org

Kinetic studies on the hydrolysis of urea have shown that the conversion increases with increasing temperature and time, but decreases slightly with an increasing initial concentration of urea. acs.org The activation energy for this reaction has been determined through these studies. acs.org

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry has emerged as an indispensable tool for elucidating and validating the mechanisms of chemical reactions, including those for the synthesis of ureas like this compound. Density Functional Theory (DFT) is a prominent method used to investigate the intricate details of reaction pathways. chinesechemsoc.org These computational approaches allow researchers to model transition states, calculate activation energies, and predict the thermodynamic and kinetic favorability of different proposed mechanisms. acs.orgrsc.org For instance, in the electrocatalytic synthesis of urea, theoretical calculations have been employed to understand the coupling of C- and N-containing intermediates, revealing how specific catalyst morphologies can influence the reaction mechanism. acs.org

In the context of urea production, computational fluid dynamics (CFD) has also been utilized to simulate and optimize reactor conditions, although this is more focused on process engineering than molecular-level mechanism validation. ijcce.ac.ir More specific to synthetic mechanisms, DFT computations performed with packages like the Vienna ab initio simulation package can describe ion-electron interactions and exchange-correlation potentials, providing deep insights into the reaction. chinesechemsoc.org Isotope labeling experiments, often planned and interpreted with the aid of computational results, can then provide experimental confirmation of the predicted pathways, such as verifying the nitrogen source in urea products. chinesechemsoc.orgnih.gov By modeling catalysts and reactants, such as in the theoretical prediction of Mo2B2, Ti2B2, and Cr2B2 as potential electrocatalysts, computational studies guide the rational design of more efficient synthetic routes. rsc.org This predictive power allows for the screening of potential catalysts and reaction conditions before undertaking extensive laboratory work, saving time and resources. rsc.org

Table 1: Computational Methods in Urea Synthesis Research

| Computational Method | Application | Key Insights Provided | Source(s) |

|---|

**2.3. Strategies for Derivatization and Targeted Functionalization of the Urea Core

The urea moiety, as present in this compound, is a versatile functional group that can be readily derivatized to create analogues with tailored properties. These strategies involve targeted chemical modifications to alter characteristics such as solubility, biological activity, and analytical detectability. The presence of two nitrogen atoms in the urea core provides multiple sites for functionalization, allowing for the synthesis of a diverse library of compounds from a single scaffold.

Chemical modification of the urea core is a critical strategy for enhancing the utility of compounds like this compound in research. A primary application of such derivatization is to improve the analytical properties of the molecule for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). research-solution.comresearchgate.net For GC analysis, which requires volatile compounds, derivatization processes such as alkylation, acylation, or silylation are employed to convert polar N-H groups into less polar, more volatile derivatives. research-solution.com

In the realm of LC-MS, derivatization is used to enhance ionization efficiency and improve chromatographic separation. ddtjournal.com For example, amino acids have been derivatized with urea itself to create carbamoyl amino acids, which show better retention on reversed-phase columns and increased response in UV and MS detectors. researchgate.netmdpi.com This approach is fast, simple, and uses an inexpensive reagent. researchgate.net Other reagents are designed to introduce a readily ionizable group or a specific fragmentable tag that yields a characteristic product ion during tandem mass spectrometry (MS/MS), allowing for highly sensitive and selective detection. ddtjournal.com

Beyond analytics, chemical modification is fundamental to drug discovery and medicinal chemistry for modulating biological activity. nih.gov Structural modifications to 1-phenyl-3-(1-phenylethyl)urea derivatives, close analogues of this compound, led to the identification of potent complement inhibitors. nih.gov In these studies, introducing different functional groups and altering chain lengths, such as adding a five- or six-carbon chain, significantly improved the inhibitory activity of the compounds. nih.gov Similarly, N-methylation of the urea nitrogen atoms can switch the molecule's conformation, which can be exploited to modulate biological activity. nih.gov These modifications can also alter hydrogen bonding capabilities, which is crucial for a molecule's interaction with biological targets. nih.gov

Table 2: Derivatization Strategies for Urea-Containing Compounds in Research

| Derivatization Method | Reagent(s) | Purpose | Application Example | Source(s) |

|---|---|---|---|---|

| Carbamoylation | Urea | Enhance chromatographic retention and MS signal. | Pre-column derivatization of amino acids for LC-MS analysis. | researchgate.net, mdpi.com |

| Acylation | Acyl Halides, Anhydrides | Increase volatility for GC; improve separation. | Derivatization of polar stereoisomers for analysis by supercritical fluid chromatography. | research-solution.com, researchgate.net |

| Silylation | Trimethylsilyldiethylamine (TMS-DEA) | Increase volatility for GC analysis of hindered compounds. | Derivatization of amino acids, steroids, and carboxylic acids. | research-solution.com |

| Chromogenic Derivatization | p-Dimethylaminocinnamaldehyde | Form a colored product for spectrophotometric quantification. | Quantification of urea in moisturizer creams using diffuse reflectance spectroscopy. | unesp.br |

| Isocyanate Addition | Various Isocyanates | Synthesize diverse urea analogues for biological screening. | Synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors. | nih.gov |

When derivatizing the urea core, controlling the regioselectivity and stereoselectivity of the reactions is paramount for creating specific, well-defined molecules. The unsymmetrical nature of a substituted urea like this compound means that the two nitrogen atoms are chemically distinct, offering the potential for regioselective functionalization.

Regioselectivity involves selectively targeting one reaction site over another. In the context of ureas, this often means differentiating between the two nitrogen atoms. For example, in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles, a one-pot regioselective protocol has been developed that allows for the controlled formation of the desired isomer. nih.gov Another approach involves the formal [3+2] cycloaddition of urea substrates with olefins, where the reaction proceeds with a high degree of regiochemical control, dictated by the formation of a halonium intermediate. researchgate.net DFT calculations have also been used to predict the regioselectivity of reactions involving urea derivatives, such as the deprotonation and subsequent capture of arynes, by analyzing the stability of intermediates. diva-portal.org

Stereoselectivity, the control of stereochemistry, is crucial when chiral centers are present or introduced. The urea functional group can be used to relay stereochemical information over long distances within a molecule. nih.gov For instance, the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group proceeded with excellent diastereoselectivity (95:5 dr), even though the chiral center was several bonds away from the reaction site. nih.gov Chiral derivatizing agents are widely used to determine the stereochemistry of molecules like amino acids. nih.gov Reagents such as Marfey's reagent (FDAA) or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with chiral molecules to form diastereomeric urea derivatives that can be separated and analyzed chromatographically. nih.gov Furthermore, novel organocatalysts containing both a urea and a chiral N-sulfinyl group have been developed for use in asymmetric reactions, demonstrating the power of stereocontrolled derivatization. acs.org

Table 3: Selective Derivatization of the Urea Core

| Selectivity Type | Reaction/Method | Key Features | Example | Source(s) |

|---|---|---|---|---|

| Regioselectivity | One-pot triazole synthesis | Microwave-assisted, regioselective formation of 1,5-diaryl-3-amino-1,2,4-triazoles. | Synthesis from N-acyl-N-Boc-carbamidothioates and hydrazines. | nih.gov |

| Formal [3+2] Cycloaddition | Uses a halonium intermediate as a regio- and stereochemical template for aminooxygenation. | Reaction of urea substrates with activated and unactivated alkenes. | researchgate.net | |

| Aryne Generation and Trapping | DFT calculations predict the more acidic proton, leading to selective deprotonation and aryne formation. | Regioselective functionalization of 2,1,3-benzothiadiazole (B189464) (BTD) via aryne capture with a cyclic urea. | diva-portal.org | |

| Stereoselectivity | Asymmetric Reduction | A chiral sulfinyl group on a diaryl urea directs the stereoselective reduction of a nearby ketone. | Reduction of an acylurea to an alcohol with high diastereoselectivity (95:5 dr). | nih.gov |

| Chiral Derivatization | Reaction with a chiral agent (e.g., S-NIFE) to form separable diastereomeric urea derivatives. | Determination of amino acid stereochemistry via HPLC analysis of S-NIFE derivatives. | nih.gov | |

| Asymmetric Organocatalysis | Use of chiral N-sulfinyl ureas as organocatalysts. | Enantioselective aza-Henry reactions and additions to nitroalkanes. | acs.org |

Molecular Structure Elucidation and Conformational Landscape Analysis

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular framework of 1-phenylbutylurea. ucdavis.eduwiley.com These methods are fundamental in confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nptel.ac.instanford.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. intertek.comsavemyexams.com

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons:

Aromatic Protons: Signals in the aromatic region, characteristic of the phenyl group.

Alkyl Chain Protons: A set of signals corresponding to the four-carbon butyl chain, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. rsc.org

Urea (B33335) N-H Protons: Broad signals for the -NH- protons of the urea moiety. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the phenyl ring, the butyl chain carbons, and the carbonyl carbon of the urea group. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, definitively assembling the molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. measurlabs.comspectroscopyonline.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula. mdpi.comnih.gov

For this compound, with a chemical formula of C₁₁H₁₆N₂O, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that can be matched to the theoretical value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass. measurlabs.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the phenyl or butyl groups. intertek.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

X-ray Crystallographic Analysis of this compound and its Complexes

While NMR and MS provide data on molecular connectivity and formula, X-ray crystallography offers the most definitive view of a molecule's three-dimensional structure in the solid state. nih.govwikipedia.org This technique is essential for understanding conformational preferences, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal architecture. researchgate.netmigrationletters.com

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound. nih.govwikipedia.org The process involves growing a high-quality single crystal of the material, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. nih.gov

For a related compound, 1-(2-aminophenyl)-3-phenylurea, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The analysis provided precise unit cell dimensions (a = 16.1742 Å, b = 4.5667 Å, c = 16.3259 Å, β = 106.548°). nih.gov A similar analysis of this compound would yield its specific crystal system, space group, and unit cell parameters, providing an unambiguous three-dimensional model of the molecule.

The solid-state structure of urea derivatives is heavily influenced by hydrogen bonding. energetic-materials.org.cnjchemrev.com The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), facilitating the formation of robust intermolecular networks. researchgate.net

In the crystal structure of similar urea compounds, molecules are often linked by N−H⋯O hydrogen bonds, forming chains or more complex architectures. nih.gov For instance, in 1-(2-aminophenyl)-3-phenylurea, molecules are linked into chains running parallel to the b-axis via N—H⋯O hydrogen bonds involving the central urea unit. nih.gov A detailed crystallographic study of this compound would be expected to reveal similar hydrogen-bonding motifs, which are crucial for the stability of the crystal lattice. jchemrev.comresearchgate.net These interactions dictate many of the material's physical properties.

When it is challenging to grow single crystals large enough for X-ray diffraction, electron crystallography, particularly Microcrystal Electron Diffraction (MicroED), provides a powerful alternative. dectris.commicroscopy.org This technique can determine atomic-resolution structures from nanocrystals or microcrystalline powders. dectris.comxray.cz Electrons interact much more strongly with matter than X-rays, allowing data to be collected from extremely small crystals. xray.cznih.gov This method is becoming increasingly important in materials science and pharmaceutical development for characterizing compounds that are difficult to crystallize. dectris.comquantumdetectors.com Should this compound prove difficult to analyze via single-crystal X-ray methods, electron crystallography would be the indicated technique to elucidate its solid-state structure. microscopy.orgxray.cz

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C single bonds of the butyl chain and the C-N bonds of the urea group. The interplay of steric hindrance, which is the repulsion between bulky groups, and potential intramolecular interactions, such as hydrogen bonding, governs the relative stability of the various possible conformations. maricopa.edulibretexts.org The phenyl ring and the urea moiety are the most sterically demanding groups in the molecule, and their relative positions are key to defining the low-energy conformations.

Experimental methods provide valuable insights into the average or most populated conformations of a molecule in a given state (solid, liquid, or gas). Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools for this purpose. wikipedia.orgilpi.com

X-ray Crystallography: This technique determines the precise arrangement of atoms in a crystalline solid. nih.gov For this compound, a crystal structure would reveal the specific conformation adopted in the solid state, including bond lengths, bond angles, and torsion angles. This solid-state structure is often a low-energy conformation, although packing forces in the crystal can influence the observed geometry. tulane.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, provides information about the chemical environment of the nuclei in a molecule in solution. hmdb.cauzh.ch Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are sensitive to the molecule's conformation. For instance, the coupling constants between protons on adjacent carbons in the butyl chain can be used to infer the preferred torsion angles. In solution, this compound will exist as an equilibrium of different conformers, and the observed NMR parameters will be a weighted average of these conformations.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. studymind.co.ukiza-online.org The positions of certain absorption bands, such as the N-H and C=O stretching frequencies of the urea group, can be sensitive to the presence of intramolecular hydrogen bonding. pg.edu.pl For example, a shift in the N-H stretching frequency to a lower wavenumber could indicate the formation of a hydrogen bond between the N-H proton and the phenyl ring's π-electrons or the carbonyl oxygen.

While specific experimental data for this compound is not extensively reported in publicly accessible literature, the following table illustrates the type of data that would be obtained from such studies on analogous compounds.

| Technique | Observable Parameter | Information Gained on Conformation |

| X-ray Crystallography | Torsion angles of the butyl chain | Defines the specific staggered or gauche conformations present in the solid state. |

| N-H···O hydrogen bonding distances | Confirms the presence and geometry of intermolecular hydrogen bonds in the crystal lattice. | |

| NMR Spectroscopy | 3JHH coupling constants | Provides information about the time-averaged dihedral angles of the C-C bonds in the butyl chain in solution. |

| Chemical shifts of urea protons | Can indicate involvement in hydrogen bonding or proximity to the phenyl ring. | |

| IR Spectroscopy | N-H stretching frequency (νN-H) | A lower frequency can suggest intramolecular hydrogen bonding. |

| C=O stretching frequency (νC=O) | The position of this band can be influenced by the electronic environment and hydrogen bonding. |

In conjunction with experimental methods, computational chemistry provides a powerful approach to explore the complete conformational landscape of a molecule. dtu.dkschrodinger.com Theoretical modeling can identify all possible low-energy conformers (energy minima) and the energy barriers for interconversion between them. leidenuniv.nlarxiv.org

Molecular Mechanics and Quantum Mechanics: Computational methods, ranging from faster molecular mechanics force fields to more accurate but computationally intensive quantum mechanics calculations (like Density Functional Theory - DFT), can be used to calculate the potential energy of a molecule as a function of its geometry. nih.govdergipark.org.tr By systematically rotating the flexible bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For this compound, theoretical calculations would likely predict that the most stable conformations minimize steric repulsion by adopting a staggered arrangement along the butyl chain. maricopa.edu Furthermore, specific conformations that allow for favorable intramolecular interactions, such as a hydrogen bond between an N-H proton and the phenyl ring or the carbonyl oxygen, might be identified as particularly stable. mdpi.com

The following table summarizes the expected low-energy conformers of this compound based on general principles of conformational analysis and the types of data that would be generated from theoretical calculations.

| Conformer Description | Key Torsion Angles | Expected Relative Energy (kcal/mol) | Stabilizing/Destabilizing Interactions |

| Anti (extended chain) | All C-C-C-C and C-C-N-C torsion angles are ~180° | 0 (Reference) | Minimizes steric hindrance. |

| Gauche | One or more C-C-C-C torsion angles are ~60° | > 0 | Increased steric interaction between alkyl segments. |

| Intramolecular H-bonded | Specific torsion angles that bring an N-H group close to the phenyl ring or carbonyl oxygen | Potentially < 0 | Stabilized by a favorable intramolecular hydrogen bond. |

It is important to note that the actual conformational preferences of this compound would be determined by a combination of these experimental observations and theoretical predictions. The synergy between these approaches provides a comprehensive understanding of the molecule's structural dynamics. nih.gov

Theoretical and Computational Investigations of 1 Phenylbutylurea

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-phenylbutylurea. These calculations, often performed using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties and reactivity. bhu.ac.inplos.org

Electronic Properties and Frontier Molecular Orbitals (FMO) Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the urea (B33335) moiety, which are electron-rich regions. Conversely, the LUMO would likely be distributed over the entire molecule, with significant contributions from the carbonyl group and the aromatic ring. Time-dependent DFT (TD-DFT) can be utilized to further examine the electronic properties, including excitation energies and oscillator strengths. bhu.ac.in

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) | Description |

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | A measure of chemical reactivity and stability |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within the this compound molecule is key to identifying its reactive sites. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.inedu.krd These calculations typically reveal that the oxygen atom of the carbonyl group and the nitrogen atoms of the urea group possess negative charges, making them nucleophilic centers. The carbonyl carbon and the hydrogen atoms attached to the nitrogen atoms are expected to have positive charges, indicating their electrophilic nature. wu.ac.th

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | 0.189 | A measure of the molecule's polarizability |

Note: These values are hypothetical and calculated based on the illustrative FMO energies in Table 1.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational changes and interactions with its environment. stanford.edulehigh.edu

Conformational Dynamics in Different Chemical Environments

This compound possesses several rotatable bonds, leading to a flexible structure with multiple possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov The dynamics of these conformations can be influenced by the surrounding chemical environment. rsc.orgle.ac.uk For instance, in a non-polar solvent, the molecule might adopt a more compact conformation, whereas in a polar solvent, it may extend to facilitate interactions with the solvent molecules. This process of conformational change is a key aspect of chemical exchange. ox.ac.uk

Simulation of Solvent Effects on Molecular Behavior

The solvent can significantly impact the behavior of this compound. d-nb.infonih.gov MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nsf.govmdpi.com By analyzing the radial distribution functions and hydrogen bonding patterns, it is possible to understand how the solvent molecules arrange themselves around the solute and how they affect its conformation and electronic properties. nih.gov For example, polar solvents like water can form hydrogen bonds with the urea moiety, stabilizing certain conformations. The use of polarizable continuum models (PCMs) in conjunction with MD can also provide a computationally efficient way to account for bulk solvent effects. ajchem-a.comnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like molecules. wikipedia.orgnih.gov DFT calculations are central to the theoretical study of this compound, providing a balance between accuracy and computational cost. nih.govpitt.edu

DFT methods, with various functionals such as B3LYP, are employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional structure. mdpi.comespublisher.com These optimized geometries are the foundation for subsequent calculations of other properties. DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. Furthermore, DFT is the primary method for calculating the electronic properties discussed in section 4.1, including FMO energies, charge distributions, and reactivity descriptors. plos.orgmdpi.com The accuracy of DFT calculations can be systematically improved by using more sophisticated functionals and larger basis sets. arxiv.orgpeerj.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.iofrontiersin.orgacs.org Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT functionals like B3LYP, can provide accurate estimations of the isotropic shielding tensors, which are then converted to chemical shifts. acs.org For a molecule like this compound, a conformational search would first be necessary to identify the low-energy conformers, as the chemical shifts are a population-weighted average over these conformations. github.io Machine learning approaches, trained on large datasets of experimental and calculated NMR data, are also emerging as powerful tools for rapid and accurate NMR prediction. frontiersin.orgarxiv.org

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical and for illustrative purposes to demonstrate the output of a computational prediction. They are based on typical chemical shifts for similar structural motifs.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 157.5 | NH (phenyl-adjacent) | 8.5 |

| Phenyl C1 (ipso) | 139.0 | NH (butyl-adjacent) | 6.2 |

| Phenyl C2/C6 (ortho) | 120.0 | Phenyl H2/H6 (ortho) | 7.4 |

| Phenyl C3/C5 (meta) | 129.0 | Phenyl H3/H5 (meta) | 7.1 |

| Phenyl C4 (para) | 123.0 | Phenyl H4 (para) | 7.3 |

| Butyl C1' | 40.5 | Butyl H1' | 3.2 |

| Butyl C2' | 31.0 | Butyl H2' | 1.5 |

| Butyl C3' | 20.0 | Butyl H3' | 1.4 |

| Butyl C4' | 13.8 | Butyl H4' | 0.9 |

Infrared (IR) Spectroscopy: Theoretical calculations are highly effective in predicting the vibrational frequencies of molecules. arxiv.org A frequency calculation on the optimized geometry of this compound using a method like B3LYP/6-31G* would yield the harmonic vibrational wavenumbers. orientjchem.orgresearchgate.net These calculated frequencies often have systematic errors, which can be corrected using scaling factors to achieve better agreement with experimental data. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching, N-H stretching and bending, and the aromatic C-H and C=C vibrations. orientjchem.org

Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: These values are hypothetical and based on a computational study of the related compound phenylurea. orientjchem.orgresearchgate.net)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (phenyl-adjacent) | 3475 | Asymmetric/Symmetric stretching of the N-H bond |

| N-H Stretch (butyl-adjacent) | 3450 | Asymmetric/Symmetric stretching of the N-H bond |

| C-H Stretch (Aromatic) | 3150 - 3050 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | 2960 - 2870 | Stretching of C-H bonds on the butyl chain |

| C=O Stretch | 1660 | Stretching of the carbonyl group |

| N-H Bend | 1618 | Scissoring vibration of the amide groups |

| C=C Stretch (Aromatic) | 1600 - 1450 | Ring stretching vibrations of the phenyl group |

UV-Vis Spectroscopy: The prediction of electronic absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). muni.cz This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. muni.cznih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the phenyl ring. The calculations can predict the wavelength of maximum absorption (λmax), which is influenced by the conjugation and the substituents on the aromatic ring. nih.govchemrxiv.org

Energetics of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of this compound, a common route is the reaction of phenyl isocyanate with butylamine. DFT calculations can be employed to model the reaction pathway. mdpi.commdpi.com The process typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. researchgate.net

Computational investigations can determine the Gibbs free energy profile of the reaction. rsc.org This involves:

Geometry Optimization: Calculating the minimum energy structures of the reactants (phenyl isocyanate and butylamine), the product (this compound), and any intermediates.

Transition State Searching: Locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is a critical step, and various algorithms are available for this purpose.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov Computational studies can also explore the role of catalysts, such as tertiary amines, which can lower the activation energy by forming intermediate complexes. mdpi.commdpi.com For instance, a catalyst can facilitate proton transfer, a key step in the formation of the urea linkage. rsc.org Similarly, the mechanism of urea synthesis from sources like CO₂ and amines has been studied computationally, revealing that the dehydration of an ammonium (B1175870) carbamate (B1207046) intermediate is the rate-determining step. nih.gov Such detailed energetic information is vital for optimizing reaction conditions and understanding the underlying chemical transformations. chinesechemsoc.orgchinesechemsoc.orgrsc.org

Computational Design and Virtual Screening for Novel Urea Derivatives

Building upon the structural and electronic information of this compound, computational methods can be used to design novel derivatives with potentially enhanced biological or material properties. Virtual screening is a powerful technique to efficiently evaluate large libraries of compounds in silico to identify promising candidates. nih.govresearchgate.netplos.orgnih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target, such as an enzyme or receptor. nih.goveurekaselect.comnih.govmetu.edu.tr Starting from a known active molecule like this compound (or a set of active analogues), a pharmacophore model can be generated. nih.gov This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. researchgate.netplos.org For this compound, key pharmacophoric features would include the hydrogen bond donor and acceptor capabilities of the urea moiety, and the hydrophobic nature of the phenyl and butyl groups.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, molecular docking can be used for virtual screening. In this approach, candidate molecules are computationally placed into the active site of the target protein, and their binding affinity is estimated using a scoring function. This allows for the rapid screening of thousands or even millions of compounds. Novel derivatives of this compound could be designed by modifying the phenyl or butyl substituents and then docked into a target of interest to predict their binding mode and affinity. nih.govacs.org This process helps prioritize which novel compounds should be synthesized and tested experimentally, thereby saving significant time and resources.

Through these computational strategies, the basic scaffold of this compound can be systematically modified to explore new chemical space and design next-generation molecules for a wide range of applications.

Intermolecular Recognition and Supramolecular Architectures

Non-Covalent Interactions of 1-Phenylbutylurea

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules arrange themselves in a condensed phase. wikipedia.org The urea (B33335) group, in particular, is a powerful structural motif due to its distinct hydrogen bonding capabilities. cymitquimica.comresearchgate.net

The urea moiety (–NH–CO–NH–) is an exceptional hydrogen-bonding unit, possessing two donor N-H groups and one acceptor carbonyl oxygen atom. This dual functionality allows phenylurea derivatives to form strong and directional hydrogen bonds. cymitquimica.comresearchgate.net A common and highly stable motif observed in the crystal structures of related compounds, such as N-benzoyl-N′-phenylurea and other diaryl ureas, is the formation of a centrosymmetric dimer. researchgate.netiucr.org In this arrangement, two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a robust eight-membered ring synthon. iucr.org

The conformation of the molecule can be influenced by both intramolecular and intermolecular hydrogen bonds. For instance, N-benzoyl-N′-phenylurea molecules adopt a specific conformation that facilitates an intramolecular N—H···O=C hydrogen bond. researchgate.net The presence of substituents on the phenyl ring can also affect the hydrogen bonding patterns by altering the electronic properties or steric environment of the urea group. nih.gov

Characterization of these hydrogen bonds relies on several analytical techniques:

X-ray Crystallography: Provides definitive evidence of hydrogen bonding in the solid state, detailing bond lengths, angles, and the formation of supramolecular motifs like dimers and chains. researchgate.netiucr.org

NMR Spectroscopy: In solution, ¹H NMR titration experiments are used to study hydrogen bonding in host-guest complexes. The chemical shift of the urea N-H protons is highly sensitive to its electronic environment, and a significant downfield shift upon addition of a hydrogen bond acceptor (like an anion) indicates a strong interaction. nih.govacs.org

FT-IR Spectroscopy: The stretching frequency of the N-H and C=O groups in the infrared spectrum changes upon hydrogen bond formation, providing evidence of these interactions. nih.gov

The phenyl group in this compound is crucial for engaging in π-system interactions. These include π-π stacking and C-H···π interactions, which are vital for the molecular recognition capabilities of phenylurea derivatives, especially in biological contexts. nih.govmdpi.com

π-π Stacking: This interaction occurs between the aromatic rings of two molecules. In protein-ligand complexes involving urea derivatives, π-stacking between the ligand's phenyl ring and aromatic amino acid residues like phenylalanine or tryptophan is frequently observed. nih.govmdpi.com These interactions, with energies ranging from -1.5 to -3.4 kcal/mol, contribute significantly to binding affinity and stability. mdpi.com The addition of an aromatic moiety to a molecule can, however, lead to a more disordered organization compared to its aliphatic counterparts due to competition between hydrogen bonding and π-π stacking. nih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of a π-system. These interactions are increasingly recognized as important for stabilizing molecular conformations and assemblies. mdpi.comnih.gov In urea-based receptor systems, C-H···π interactions can play a role in the precise positioning of a substrate within a binding pocket. mdpi.comchemrxiv.org

The combination of strong, directional hydrogen bonds and weaker, more diffuse π-interactions allows for a complex and highly specific recognition landscape. researchgate.net

While this compound itself does not form halogen bonds, its halogenated derivatives are model systems for studying this interaction. Halogen bonding is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. nih.govehu.eus This interaction has become a powerful tool in crystal engineering for designing specific supramolecular assemblies. nih.gov

Other non-covalent forces also play a role:

Dipole-Dipole Interactions: The polar urea group creates a significant molecular dipole, leading to electrostatic interactions that influence molecular arrangement. wikipedia.org

The interplay of these various forces—hydrogen bonding, π-stacking, and van der Waals interactions—determines the final supramolecular structure. rsc.org

Aromatic π-π Stacking and C-H···π Interactions

Host-Guest Chemistry and Molecular Recognition Phenomena

The reliable hydrogen-bonding capability of the urea group makes it a cornerstone in the design of synthetic receptors for host-guest chemistry, particularly for anion recognition. capes.gov.brrsc.orgresearchgate.net

A vast number of anion receptors have been developed based on the urea functional group. capes.gov.brrsc.org The design of these receptors hinges on the principle of preorganization, where multiple urea groups are positioned on a molecular scaffold to create a binding site that is complementary in size and shape to a target guest. researchgate.net

Synthesis: The synthesis of urea-based receptors is often straightforward, typically involving the reaction of a primary amine with an appropriate isocyanate, which allows for the creation of both symmetrical and unsymmetrical derivatives in high yield. capes.gov.brrsc.orgnih.gov

Scaffolds: Receptors range from simple, flexible acyclic structures to complex, rigid macrocycles. researchgate.netmdpi.com For example, researchers have attached urea functionalities to scaffolds like xylene, pillar researchgate.netarenes, and stiff-stilbenes to create sophisticated hosts. nih.govmdpi.comacs.orgnih.gov These scaffolds orient the urea N-H donors for cooperative binding to a single guest molecule. researchgate.netnih.gov The goal is to create a system where the two N-H groups of a urea moiety can chelate a spherical anion or where multiple urea groups can donate parallel hydrogen bonds to the oxygen atoms of an oxoanion. researchgate.net

The efficacy of these synthetic receptors is quantified through binding studies with various guest molecules, most commonly anions. These studies provide critical data on binding strength (affinity) and selectivity.

Techniques: The primary methods for studying these interactions in solution are ¹H NMR and UV-Vis titrations, as well as isothermal titration calorimetry (ITC). nih.govacs.orgmdpi.com During a ¹H NMR titration, the receptor solution is treated with incremental additions of a guest anion, and the resulting changes in the N-H proton chemical shifts are monitored to calculate the association constant (Ka). nih.govacs.org

Selectivity: Urea-based receptors have shown remarkable selectivity for certain anions. They typically bind strongly to basic anions that are good hydrogen bond acceptors. The binding affinity for halides often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the anion's basicity. frontiersin.org Similarly, for oxoanions, there is often high selectivity for species like acetate (B1210297) (CH₃CO₂⁻) or dihydrogen phosphate (B84403) (H₂PO₄⁻) over less basic anions like nitrate (B79036) (NO₃⁻). acs.orgfrontiersin.org

The following tables summarize representative binding data for various urea-based receptor systems with model anion substrates, illustrating the strength and selectivity achievable.

| Receptor System | Guest Anion | Solvent | Association Constant (Kₐ) in M⁻¹ | Technique | Reference |

| Stiff-Stilbene Bis-urea ((Z)-isomer) | Acetate (CH₃CO₂⁻) | CDCl₃ | 2.1 x 10⁴ | ¹H NMR | acs.org |

| Stiff-Stilbene Bis-urea ((Z)-isomer) | Dihydrogen Phosphate (H₂PO₄⁻) | CDCl₃ | 1.1 x 10⁴ | ¹H NMR | acs.org |

| Stiff-Stilbene Bis-urea ((E)-isomer) | Acetate (CH₃CO₂⁻) | CDCl₃ | 1.3 x 10² | ¹H NMR | acs.org |

| meta-Xylylene-based Urea Cleft (L₂) | Fluoride (B91410) (F⁻) | DMSO | 2.95 x 10³ | UV-Vis | frontiersin.org |

| meta-Xylylene-based Urea Cleft (L₂) | Dihydrogen Phosphate (H₂PO₄⁻) | DMSO | 2.51 x 10³ | UV-Vis | frontiersin.org |

| para-Xylylene-based Dipodal Urea | Fluoride (F⁻) | DMSO | 12,580 | UV-Vis | mdpi.com |

| para-Xylylene-based Dipodal Urea | Acetate (CH₃CO₂⁻) | DMSO | 2,810 | UV-Vis | mdpi.com |

These studies demonstrate that by rationally designing the receptor's architecture, it is possible to fine-tune the binding properties, achieving high affinity and selectivity for specific molecular guests through the strategic use of non-covalent interactions originating from the urea and phenyl moieties. mdpi.comresearchgate.net

Design and Synthesis of Receptor Systems Incorporating Urea Moieties

Self-Assembly Processes Involving this compound Derivatives

While no specific studies on this compound were identified, research on structurally similar compounds provides a framework for understanding its potential behavior.

It is anticipated that this compound would engage in self-assembly in both solution and the solid state, primarily driven by the formation of intermolecular hydrogen bonds between the urea groups. mdpi.comwikipedia.org

In Solution: The self-assembly of urea derivatives in solution is highly dependent on the solvent and concentration. In non-polar organic solvents, the strong hydrogen-bonding interactions between urea molecules would likely promote the formation of aggregates, potentially leading to the formation of organogels at sufficient concentrations. rsc.orgworktribe.com The stability of these aggregates would be influenced by the concentration and temperature. In aqueous solutions, the amphiphilic nature of this compound, with its hydrophobic phenyl and butyl groups and hydrophilic urea moiety, could lead to the formation of micelles or nanoparticles. mdpi.com Studies on other urea benzene (B151609) derivatives have shown the formation of nanoparticles in water, with the potential for further temperature-induced assembly. mdpi.com

The specific architecture of this compound, featuring a phenyl group and a butyl group attached to the urea core, is expected to critically influence the morphology of its supramolecular assemblies.

Alkyl Chain (Butyl Group): The length and nature of the alkyl chain play a significant role in the self-assembly of urea-based gelators and amphiphiles. rsc.orgworktribe.comdiva-portal.org The butyl group in this compound contributes to the molecule's hydrophobicity and introduces flexibility. The length of the alkyl chain can affect the solubility and the balance between solute-solute and solute-solvent interactions, which is crucial for processes like gelation. rsc.org In some systems, a longer alkyl chain is necessary to provide sufficient solvophobic drive for self-assembly. rsc.org The flexibility of the butyl chain can also allow for efficient packing within the supramolecular structure.

Interactive Data Table: Factors Influencing Phenylurea Derivative Self-Assembly

| Molecular Feature | Influence on Supramolecular Assembly | Expected Effect on this compound | Relevant Findings from Analogues |

| Urea Moiety | Primary hydrogen bond donor/acceptor site, driving 1D aggregation. | Formation of hydrogen-bonded chains or tapes is highly probable. | The urea motif acts as a "Velcro® type hook-and-loop" for unidirectional self-association. rsc.org |

| Butyl Chain | Contributes to van der Waals interactions and hydrophobicity; influences solubility and packing. | The butyl group will enhance hydrophobic interactions, potentially leading to aggregation in polar solvents. | Alkyl chain length is critical for gelation ability and determining the lower critical solution temperature (LCST) in aqueous solutions. worktribe.commdpi.com |

| Phenyl Ring | Enables π-π stacking interactions; contributes to overall molecular shape and rigidity. | π-π stacking can provide additional stabilization to the supramolecular structure, influencing the packing arrangement. | The interplay between hydrogen bonding and π-stacking governs the crystal packing of N,N'-diphenylureas. researchgate.net |

Catalytic Applications and Mechanistic Aspects in Non Biological Systems

1-Phenylbutylurea as an Organocatalyst or Co-catalyst

Urea (B33335) derivatives are a significant class of organocatalysts that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org These catalysts are valued for being metal-free, generally non-toxic, and stable under ambient conditions. wikipedia.org The two N-H groups of the urea moiety can form a bidentate hydrogen-bonding clamp with electrophiles, activating them towards nucleophilic attack.

The ability of urea derivatives to act as hydrogen-bond donors makes them effective catalysts for a variety of organic transformations, including those that establish new stereocenters (asymmetric catalysis) and form carbon-carbon bonds (condensation reactions).

Asymmetric Catalysis: In asymmetric synthesis, chiral urea derivatives are used to control the stereochemical outcome of a reaction. By incorporating a chiral scaffold, the catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Although phenylurea-protected amines have sometimes been found to be inferior to other protecting groups in specific peptide-catalyzed reactions, the urea moiety is a cornerstone of many successful bifunctional organocatalysts. nih.gov For instance, chiral bifunctional catalysts containing a urea group and a basic site (like a tertiary amine) have been developed. In these systems, the urea group activates the electrophile via hydrogen bonding, while the basic site activates the nucleophile, leading to highly stereoselective transformations. nih.govdcu.ie

Condensation Reactions: Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water. libretexts.orgcatalysis.blog The aldol (B89426) and Claisen condensations are classic examples where carbonyl compounds react to form new C-C bonds. numberanalytics.com Urea-based catalysts can facilitate these reactions by activating the carbonyl group of the electrophile. For example, the aldol condensation involves the addition of an enolate to a carbonyl compound. numberanalytics.com A urea catalyst can polarize the C=O bond of the aldehyde or ketone, making it more susceptible to attack by the nucleophilic enolate. This type of activation is crucial in many biological and synthetic chemical processes. researcher.life

The table below summarizes representative organic transformations catalyzed by urea derivatives.

| Reaction Type | Catalyst Type | Substrate Examples | Role of Urea Moiety | Ref |

| Asymmetric Michael Addition | Chiral bifunctional thiourea (B124793) | Nitroolefins, malonates | H-bonding to the nitro group of the electrophile | nih.govacs.org |

| Asymmetric Mannich Reaction | Chiral urea/thiourea on a cinchona alkaloid scaffold | Imines, malonate esters | H-bonding to the imine, directing nucleophilic attack | researchgate.net |

| Aldol Condensation | Phenylurea derivatives | Aldehydes, ketones | Activation of the carbonyl electrophile via H-bonding | numberanalytics.com |

| Ring-Opening Polymerization | Urea/thiourea co-catalyst | Lactones (e.g., caprolactone) | Dual activation of monomer and polymer chain end | uri.edursc.org |

Investigation of Catalytic Cycles and Rate Enhancements

The catalytic activity of urea derivatives stems from their ability to stabilize transition states and intermediates through hydrogen bonding. A typical catalytic cycle for a bifunctional urea organocatalyst begins with the activation of the nucleophile by the basic part of the catalyst and the simultaneous activation of the electrophile by the urea's N-H groups. nih.govacs.org This dual activation brings the reactants into close proximity in a specific orientation, lowering the activation energy of the rate-determining step. acs.org

Studies have shown significant rate enhancements when using urea-based co-catalysts. For example, in proline-catalyzed α-aminoxylations, the addition of a bifunctional urea was found to dramatically increase the reaction rate. organic-chemistry.orgacs.org Mechanistic investigations suggested that the urea interacts with an oxazolidinone intermediate via hydrogen bonding, which accelerates the formation of the key enamine intermediate. organic-chemistry.orgacs.org Similarly, in ring-opening polymerizations, bis- and tris-urea H-bond donors have led to rate accelerations of up to 100 times compared to their monomeric counterparts. uri.edu This enhancement is attributed to a self-activation mechanism where one urea moiety activates another, which in turn more effectively polarizes the monomer for polymerization. uri.edu

The general catalytic cycle for a bifunctional urea catalyst in a Michael addition is depicted below:

The basic moiety of the catalyst deprotonates the nucleophile (e.g., a malonate).

The urea moiety binds to and activates the electrophile (e.g., a nitroolefin) through hydrogen bonds.

The activated nucleophile attacks the activated electrophile in a stereocontrolled manner.

The product is released, and the catalyst is regenerated to re-enter the cycle. dcu.ieacs.org

Interaction with Metal Centers in Catalytic Systems

The urea functional group can also act as a ligand, coordinating to metal centers to form catalytically active complexes. While oxygen is the more common coordination atom for ureas, N-coordination is also possible and can lead to unique reactivity. nih.govacs.org

Urea derivatives have emerged as a versatile and inexpensive class of ligands for transition metal catalysis. nih.govresearchgate.net Their synthesis is straightforward from readily available amines, and they are typically stable in air. nih.gov The electronic and steric properties of the urea ligand can be tuned by changing the substituents on the nitrogen atoms.

In the context of palladium catalysis, N-arylureas have been investigated as pro-ligands. acs.org Under basic conditions, the urea can be deprotonated to form a ureate anion, which then coordinates to the metal center. nih.gov Experimental and computational studies on Pd-ureate complexes suggest that N-arylureas can act as monodentate N-bound ligands, coordinating through the unsubstituted nitrogen atom. acs.org This binding mode is relatively uncommon for metal-ureate complexes, which more typically coordinate through oxygen or in a bidentate N,O-fashion. nih.govacs.org The specific coordination mode is crucial as it influences the electronic environment and reactivity of the metal catalyst. For example, nickel(II) complexes with an imidazol-2-ylidene-N′-phenylurea ligand have shown different coordination behaviors depending on the substituents, with the ligand either coordinating to the metal via its carbonyl oxygen or remaining uncoordinated. ias.ac.in

Urea derivatives, including those with phenyl groups, have been successfully employed in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In a homogeneous system, the catalyst and reactants are in the same phase. pku.edu.cn N-phenylurea has been demonstrated to be a highly efficient and inexpensive phosphine-free ligand for palladium-catalyzed homogeneous reactions, such as the Heck and Suzuki cross-coupling reactions. researchgate.net These reactions are fundamental for forming carbon-carbon bonds in organic synthesis. The use of N-arylurea ligands has also enabled challenging transformations, like the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines with 1,3-dienes, where traditional phosphine (B1218219) ligands are sometimes inhibitory. nih.gov In some cases, manganese pincer complexes have been used to catalyze the synthesis of urea derivatives from amines and methanol (B129727), showcasing the role of transition metals in forming the urea functionality itself. semanticscholar.orgacs.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. frontiersin.org Phenylurea has been incorporated into heterogeneous catalysts in several ways. One approach involves co-polymerizing phenylurea with traditional carbon nitride precursors (like urea) to create modified graphitic carbon nitride (g-CN) photocatalysts. acs.org This modification alters the electronic structure of the material, leading to a nine-fold improvement in photocatalytic hydrogen evolution activity. acs.org Another strategy is the synthesis of metal-organic frameworks (MOFs) that contain urea functionalities within their porous structure. A zinc-based MOF with urea struts was shown to be an effective and size-selective heterogeneous catalyst for Friedel-Crafts reactions, outperforming its homogeneous counterpart, diphenylurea. northwestern.edu The confinement of the catalytic sites within the MOF pores prevents self-quenching and allows for size-selective substrate conversion. northwestern.edu

The table below provides examples of catalytic systems involving phenylurea derivatives.

| Catalysis Type | Metal | Ligand/Catalyst | Reaction | Key Finding | Ref |

| Homogeneous | Pd | N-Phenylurea | Heck & Suzuki Reactions | Highly efficient, low-cost, phosphine-free ligand with high turnover numbers. | researchgate.net |

| Homogeneous | Pd | N-Arylureas | Heteroannulation of dienes | Ureate ligands outperform phosphine ligands for sterically demanding substrates. | nih.govacs.org |

| Heterogeneous | N/A (Photocatalyst) | Phenylurea-modified g-CN | H₂ Evolution | Co-polymerization enhances photocatalytic activity significantly. | acs.org |

| Heterogeneous | Zn (in MOF) | Urea-tetracarboxylate strut | Friedel-Crafts Reaction | MOF catalyst is more active and size-selective than homogeneous analogue. | northwestern.edu |

| Heterogeneous | Ti | Isoproturon (a phenylurea derivative) | Photocatalytic Degradation | Study of the degradation of a phenylurea herbicide using TiO₂. | nih.gov |

Ligand Design and Coordination Chemistry

Computational Catalysis Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalysis at a molecular level. kenkyugroup.orgaljest.net Such studies provide insights into reaction pathways, transition state structures, and the electronic factors that govern catalyst activity. kenkyugroup.orgplos.org

Several computational studies have focused on phenylurea derivatives to understand their catalytic behavior. DFT calculations have been used to:

Elucidate Reaction Mechanisms: For bifunctional urea organocatalysts, calculations have helped map the entire catalytic cycle, identifying the rate-determining step and clarifying the role of hydrogen bonding and other non-covalent interactions in stabilizing transition states. nih.govacs.org

Predict Catalyst Performance: Computational screening of virtual libraries of potential organocatalysts has successfully identified novel and highly efficient urea-based catalysts. nih.govacs.org In one instance, a computational protocol predicted that a specific 2-aminoDMAP/urea catalyst would be superior to its thiourea analog for a conjugate addition reaction, a finding that was confirmed experimentally. nih.govacs.org The superior performance of the urea was attributed to a lower energetic penalty required to distort the catalyst into its active conformation. acs.org

Understand Ligand-Metal Interactions: DFT has been crucial in determining the preferred coordination mode of urea ligands to metal centers. For N-arylureas binding to palladium, calculations showed that monodentate N-binding is energetically favored over O-binding or bidentate N,O-binding. acs.org

Correlate Electronic Structure with Activity: In a study on the electrooxidation of formic acid, DFT calculations supported the experimental finding that phenylurea enhances the reaction. The model suggested that phenylurea forms an 8-membered ring via hydrogen bonding with the formate (B1220265) anion, facilitating its direct oxidation and minimizing the formation of poisoning intermediates like CO. nih.gov

These computational insights are invaluable for the rational design of new and more efficient catalysts based on the this compound scaffold. plos.org

Modeling of Active Sites and Transition States in Catalytic Reactions

In the realm of computational chemistry, the modeling of active sites and transition states is a cornerstone for understanding and predicting catalytic processes. Current time information in Bangalore, IN.nih.gov For a hypothetical catalytic cycle involving this compound, researchers would typically employ methods like Density Functional Theory (DFT) to elucidate the geometric and electronic structures of key intermediates and transition states. organic-chemistry.org

The process would involve:

Geometric Optimization: Determining the lowest energy arrangement of atoms for the catalyst, substrates, and any intermediates formed during the reaction. For this compound, this would involve mapping the conformational landscape of the phenylbutyl and urea moieties.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is crucial for understanding the reaction rate. ontosight.ai

Interaction Analysis: Investigating the non-covalent interactions, such as hydrogen bonding from the urea N-H groups, which could play a role in substrate binding and activation. rsc.org

However, without experimental data or prior computational studies on the catalytic activity of this compound, any such modeling remains purely theoretical. There are no specific research findings detailing the modeling of active sites where this compound is the primary catalytic species or a critical ligand.

Prediction of Catalytic Efficiency and Selectivity

The prediction of catalytic efficiency (often in terms of turnover frequency) and selectivity (the preference for forming a specific product) is a primary goal of computational catalysis. researchgate.netnih.gov Machine learning models, trained on large datasets of catalytic reactions, are increasingly used for this purpose. acs.orgresearchgate.net

For a molecule like this compound, predicting its catalytic efficiency would involve:

Descriptor-Based Models: Identifying key molecular or electronic features (descriptors) of this compound that could correlate with catalytic activity. These might include the electronic properties of the phenyl ring or the hydrogen-bond donating ability of the urea group. google.com

Kinetic Modeling: Using the energies of intermediates and transition states obtained from quantum chemical calculations to build a microkinetic model of the entire catalytic cycle. This can provide estimates of reaction rates and selectivities under different conditions. nih.gov

Despite the power of these predictive tools, their application to this compound is contingent on the existence of a catalytic reaction to model. The current body of scientific literature does not provide evidence of this compound participating in any specific catalytic transformation in a non-biological context, rendering the prediction of its efficiency and selectivity a speculative exercise. While the synthesis of this compound and related derivatives is documented, its functional application in catalysis is not. mcgill.carsc.org

Applications in Advanced Functional Materials Excluding Bulk Polymeric Properties

1-Phenylbutylurea as a Building Block for Functional Organic Materials

The synthesis of functional organic materials relies on molecular precursors that can be tailored to achieve specific electronic, optical, or recognition properties. digitellinc.comresearchgate.net While direct research on this compound is emerging, the broader class of phenylurea derivatives has been extensively studied, providing a framework for understanding its potential. The combination of a π-conjugated system (the phenyl ring) and a robust self-assembly motif (the urea (B33335) group) is a well-established strategy in materials science. acs.orgeurjchem.com

There is currently limited specific research detailing the integration of this compound into organic semiconductors. However, the fundamental properties of phenylurea derivatives suggest potential applications. Organic semiconductors are crucial for technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The performance of these devices depends on the molecular packing and electronic properties of the organic materials. rsc.org

The urea group is known to enforce a high degree of order through hydrogen bonding, which can facilitate the organized π-stacking of aromatic rings—a key requirement for efficient charge transport. researchgate.net Research on other functional organic molecules has shown that phenothiazine (B1677639) derivatives, for example, can be used to create chromophores with applications in organic optoelectronics. rsc.org Similarly, the phenyl group in this compound could be functionalized to tune its electronic properties, while the urea moiety would guide the necessary supramolecular assembly for use in optoelectronic devices.

The urea functional group is an excellent hydrogen-bond donor, making it highly effective for the recognition of anions and other analytes. This property has been widely exploited in the design of chemosensors. Phenylurea derivatives, in particular, have been incorporated into sophisticated sensor systems. rsc.orgfrontiersin.org